REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][Si](C)(C)C)=[CH:4][CH:3]=1.Br[CH2:14][CH2:15][Cl:16]>CN(C)P(=O)(N(C)C)N(C)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:14][CH2:15][Cl:16])=[CH:4][CH:3]=1
|
Name
|
4-chlorophenylthio(trimethyl)silane
|
Quantity
|
12.21 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)S[Si](C)(C)C
|
Name
|
|
Quantity
|
18.7 mL
|
Type
|
reactant
|
Smiles
|
BrCCCl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(P(N(C)C)(N(C)C)=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After treating the reaction mixture
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)SCCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.03 g | |
YIELD: PERCENTYIELD | 85.7% | |
YIELD: CALCULATEDPERCENTYIELD | 85.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |